molecular formula C10H16ClNO B15307327 2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride

2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B15307327
M. Wt: 201.69 g/mol
InChI Key: OKHYQQMQDBPSGG-UHFFFAOYSA-N
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Description

2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C10H15NO·HCl It is a derivative of phenethylamine, characterized by the presence of a methoxy group and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride can be achieved through several methods. One common approach involves the transamination of 1-(3-methylphenyl)ethan-1-one using transaminases. The reaction conditions typically include the use of dimethylsulfoxide as a co-solvent, with optimized enzyme loading, substrate loading, temperature, and pH to achieve high conversion rates and yields .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale transamination processes, utilizing biocatalysts to ensure high efficiency and selectivity. The reaction parameters are carefully controlled to maximize product formation and purity, with the final product being isolated and purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and chiral gas chromatography (Chiral-GC) .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines, ketones, and aldehydes, depending on the specific reaction pathway and conditions employed .

Scientific Research Applications

2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylphenyl)ethan-1-amine hydrochloride
  • 2-(3-Methoxyphenyl)ethan-1-amine hydrochloride
  • 2-(4-Methoxyphenyl)ethan-1-amine hydrochloride

Uniqueness

2-(3-Methoxy-5-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

2-(3-methoxy-5-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8-5-9(3-4-11)7-10(6-8)12-2;/h5-7H,3-4,11H2,1-2H3;1H

InChI Key

OKHYQQMQDBPSGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC)CCN.Cl

Origin of Product

United States

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